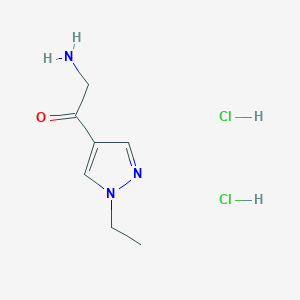
1-(1-エチル-1H-ピラゾール-4-イル)-2-アミノエタン-1-オン二塩酸塩
説明
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的調査
この化合物は、イミダゾールコアを有しており、医薬品開発における貴重な合成中間体です。 イミダゾール誘導体は、抗菌性、抗真菌性、抗ウイルス性など、幅広い生物活性を示しています 。この化合物の構造は、これらの特性を強化する修飾に適しており、薬理学的調査の重要な対象となっています。
抗菌剤開発
メトロニダゾールなどのイミダゾール含有薬剤との構造的類似性から、この化合物は抗菌剤としての可能性が研究されています。 抗生物質耐性の高まりに対する、様々な病原体に対する有効性は、主要な研究分野です .
がん治療
この化合物など、イミダゾール環を持つ化合物は、しばしば抗腫瘍特性について調べられています。 この化合物の誘導体の研究により、効果を高め、副作用を減らした新しい抗がん剤の開発につながる可能性があります .
化学合成
この化合物は、より複雑な分子の合成における中間体として役立ちます。 様々な条件下での反応性と安定性は、工業規模での生産のための合成経路を最適化するために研究されています .
生化学研究
研究者は、この化合物を用いて生化学経路と酵素相互作用を研究しています。 様々な酵素や受容体に結合する能力は、関連する生物分子の作用機序を解明するのに役立ちます .
神経学的研究
イミダゾール誘導体は、血液脳関門を通過することが知られており、神経学的研究に適しています。 この化合物は、中枢神経系疾患を標的とした薬剤の開発に使用される可能性があります .
分子生物学
分子生物学では、この化合物は、遺伝子発現研究や新しい治療戦略の一部として使用できるDNAまたはRNAのアナログを作成するためのビルディングブロックとして使用できます .
材料科学
この化合物のユニークな化学的特性は、電子機器やナノテクノロジーへの応用が考えられる、導電性や反応性などの特定の所望の特性を持つ新しい材料を作成するための候補となります .
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit a broad range of chemical and biological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride. For instance, it’s known that the compound is stable at room temperature . It may irritate the eyes, skin, and respiratory tract, and should be handled with care .
生化学分析
Biochemical Properties
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can interact with proteins and other biomolecules, potentially altering their conformation and function .
Cellular Effects
The effects of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride may also have biological activity, which needs to be considered in long-term experiments .
Metabolic Pathways
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment .
Transport and Distribution
The transport and distribution of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
特性
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOUDZNSFYGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















